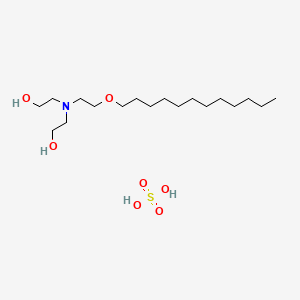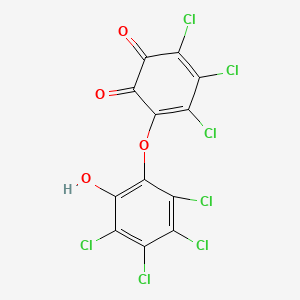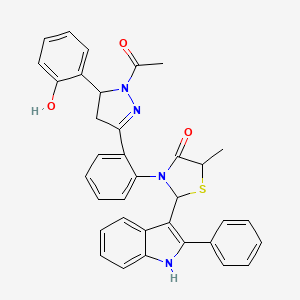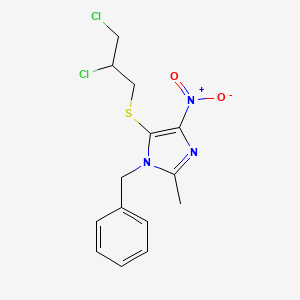
5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol es un compuesto orgánico complejo con aplicaciones significativas en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo dicloropropil, un grupo nitro y un grupo fenilmetil unido a un anillo de imidazol. Sus propiedades químicas lo convierten en un valioso objeto de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol generalmente implica múltiples pasos. Un método común incluye la reacción de 2-metil-4-nitroimidazol con 2,3-dicloropropiltiol en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y técnicas avanzadas de purificación como la cromatografía también se pueden emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo dicloropropil puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Sustitución: Nucleófilos como la azida de sodio (NaN3) o la tiourea se pueden utilizar en condiciones suaves.
Reducción: Agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Productos principales formados
Oxidación: Formación de óxidos o derivados hidroxilados correspondientes.
Sustitución: Formación de derivados de imidazol sustituidos.
Reducción: Formación de derivados amino.
Aplicaciones Científicas De Investigación
5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol implica su interacción con dianas moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar intermedios reactivos que pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. El grupo dicloropropil también puede participar en reacciones de sustitución nucleófila, contribuyendo aún más a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-4-nitro-1-(fenilmetil)-1H-imidazol: Carece del grupo dicloropropiltio, lo que da como resultado diferentes propiedades químicas y biológicas.
5-(Clorometil)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol: Contiene un grupo clorometil en lugar de un grupo dicloropropiltio, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad
La presencia del grupo dicloropropiltio en 5-((2,3-Dicloropropil)tio)-2-metil-4-nitro-1-(fenilmetil)-1H-imidazol imparte propiedades químicas únicas, lo que lo hace más versátil en varias reacciones químicas y mejora sus posibles actividades biológicas. Esta característica estructural lo distingue de otros compuestos similares y contribuye a su amplia gama de aplicaciones en la investigación científica.
Propiedades
Número CAS |
115906-52-0 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O2S |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
1-benzyl-5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-10-17-13(19(20)21)14(22-9-12(16)7-15)18(10)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Clave InChI |
QKYKSWJAQJONKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


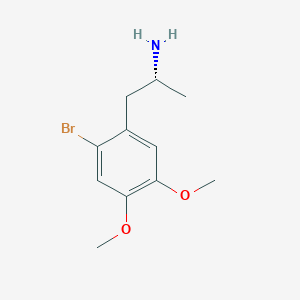


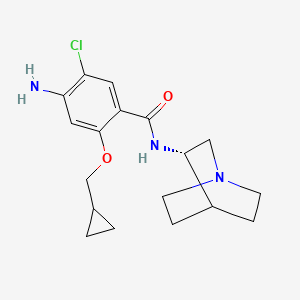
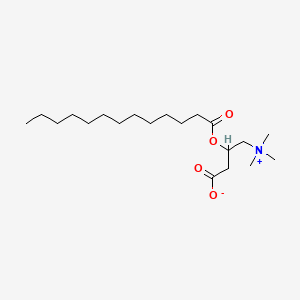
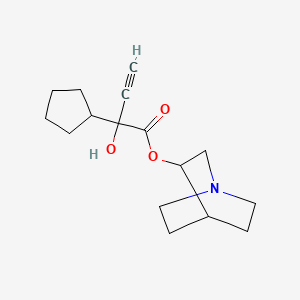
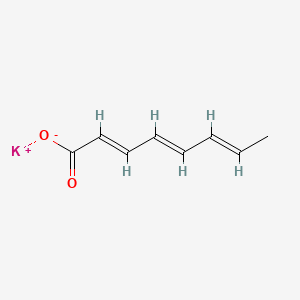
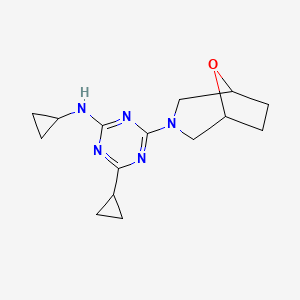
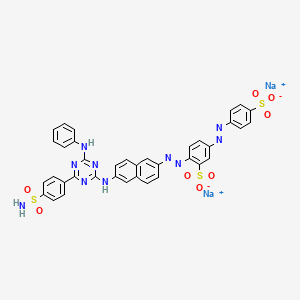
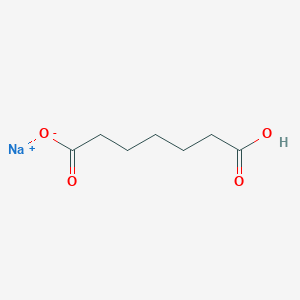
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
